1,2-Bis(bromomethyl)-3-fluorobenzene
Overview
Description
1,2-Bis(bromomethyl)benzene is a compound known for its applications in organic synthesis . This compound is characterized by its two bromomethyl functional groups attached to a benzene ring .
Synthesis Analysis
While specific synthesis methods for 1,2-Bis(bromomethyl)-3-fluorobenzene are not available, similar compounds like 1,2-Bis(dibromomethyl)benzene can be synthesized through various organic reactions . The synthesis of polysubstituted benzenes often involves planning a sequence of reactions in the right order, particularly important when introducing new substituents .Molecular Structure Analysis
The molecular structure of 1,2-Bis(bromomethyl)benzene, a compound similar to the one , consists of a benzene ring with two bromomethyl functional groups attached . The molecular formula is C8H8Br2 .Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis Techniques : 1,2-Bis(bromomethyl)-4-fluorobenzene, a compound closely related to 1,2-Bis(bromomethyl)-3-fluorobenzene, has been synthesized from 3,4-dimethylbenzenamine through reactions including diazotization and bromination, demonstrating the compound's potential in chemical synthesis processes (Guo Zhi-an, 2009).
Radical Bromination Reactions : Radical bromination techniques have been used in the synthesis of similar compounds, providing insights into potential chemical pathways for 1,2-Bis(bromomethyl)-3-fluorobenzene and its derivatives (Song Yan-min, 2007).
Coordination Chemistry and Complex Formation
Metal Ion Complexes : The compound has been used in coordination chemistry, particularly in the formation of complexes with Group I and II metal ions. This application highlights its utility in the study of metal-ligand interactions and potential in materials science (H. Plenio et al., 1997).
- Fluorocryptands and Macrocycles : Research has shown the development of fluoro cryptands and fluoro crown ethers using 1,3-bis(bromomethyl)-2-fluorobenzene. These macrocycles demonstrate the compound's role in creating complex molecular structures with potential applications in host-guest chemistry and molecular recognition (H. Plenio & Ralph Diodone, 1996).
Crystal Structure and Physical Properties
- Crystal Structure Analysis : The study of solvates of similar compounds like 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene provides insights into the crystal structures and physical properties that could be relevant for 1,2-Bis(bromomethyl)-3-fluorobenzene. Such studies are crucial in materials science and crystallography (P. Szlachcic et al., 2007).
Applications in Molecular Conductors and Organic Synthesis
Molecular Conductors : The creation of radical-cation salts with bis(ethylenedithio)tetrathiafulvalene using related fluorobenzene compounds shows the potential of 1,2-Bis(bromomethyl)-3-fluorobenzene in the development of new molecular conductors, which is significant in the field of electronics and materials science (Lee Martin et al., 2017).
- artially-fluorinated-benzenes-pike/2407acec3e7350eeb08aa5414ff23f43/?utm_source=chatgpt).
properties
IUPAC Name |
1,2-bis(bromomethyl)-3-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2F/c9-4-6-2-1-3-8(11)7(6)5-10/h1-3H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGAFUSDCBRIFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CBr)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90555998 | |
Record name | 1,2-Bis(bromomethyl)-3-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90555998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(bromomethyl)-3-fluorobenzene | |
CAS RN |
62590-16-3 | |
Record name | 1,2-Bis(bromomethyl)-3-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90555998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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